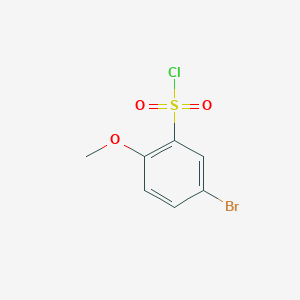

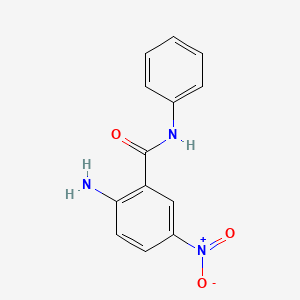

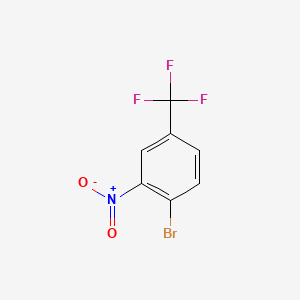

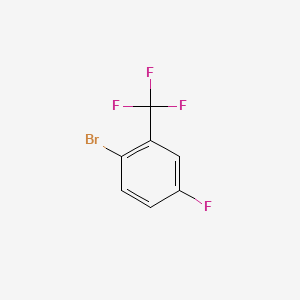

![molecular formula C14H33NOSi2 B1268104 [tert-Butyl(dimethyl)silyl] N-[tert-Butyl(dimethyl)silyl]ethanimidat CAS No. 82112-21-8](/img/structure/B1268104.png)

[tert-Butyl(dimethyl)silyl] N-[tert-Butyl(dimethyl)silyl]ethanimidat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of derivatives similar to "[tert-butyl(dimethyl)silyl] N-[tert-butyl(dimethyl)silyl]ethanimidate" typically involves the use of tert-butyldimethylsilyl groups. These groups are introduced through reactions with silyl chlorides or other silylating agents in the presence of a base. The efficiency of silylation reactions can be influenced by factors such as temperature, solvent, and the specific reagents used. For example, the use of dimethyl-tert-butylsilyltrifluoroacetamide with 1% tert-butyldimethylchlorosilane in dimethylformamide can achieve quantitative silylation of proteic amino acids by heating at 75°C for 30 minutes (Mackenzie et al., 1987).

Molecular Structure Analysis

The molecular structure of silyl derivatives, including "[tert-butyl(dimethyl)silyl] N-[tert-butyl(dimethyl)silyl]ethanimidate", is characterized by the presence of tert-butyl(dimethyl)silyl groups attached to the nitrogen or oxygen atoms of various substrates. These groups significantly affect the physical and chemical properties of the molecules, including their stability, reactivity, and volatility. Gas chromatography-mass spectrometry (GC-MS) analysis is a common method used to confirm the structures of such silylated compounds (Mackenzie et al., 1987).

Chemical Reactions and Properties

The tert-butyl(dimethyl)silyl group is known for its ability to enhance the reactivity and selectivity of compounds in various chemical reactions. It has been observed to play a significant role in increasing the cytotoxicity of certain drugs against human tumor cells, suggesting its potential in modulating chemical reactivity and biological activity (Donadel et al., 2005). Furthermore, the chemoselective cleavage of tert-butyl(dimethyl)silyl ethers, facilitated by specific catalysts, highlights the versatility of this group in synthetic applications (González-Calderón et al., 2014).

Wissenschaftliche Forschungsanwendungen

Synthese von α-chiralen Etherderivaten

Tert-Butyl(dimethyl)silylgruppen werden bei der Herstellung von α-chiralen Etherderivaten durch katalytische asymmetrische Allylsubstitution verwendet .

Polymerisationsinitiator

Diese Silylgruppen dienen als Initiatoren für die Polymerisation bestimmter Verbindungen, wie z. B. 1,2-Benzoldicarboxaldehyd .

Synthese von Enolsilylethern

Sie sind an der Synthese von Enolsilylethern beteiligt, die wichtige Zwischenprodukte in der organischen Synthese sind .

Schutzreagenz

Tert-Butyl(dimethyl)silylchlorid, eine verwandte Verbindung, wird als Schutzreagenz für Alkohole, Amine, Amide und Carbonsäuren verwendet .

Herstellung von Isoxazolin-N-oxiden

Es wird auch bei der Herstellung von Isoxazolin-N-oxiden aus α-Bromnitroalkanen und Olefinen eingesetzt .

Modifizierung von Chitosan

Eine weitere Anwendung umfasst die Modifizierung von Chitosan, einem natürlichen Polysaccharid, um seine Löslichkeit und seine funktionellen Eigenschaften zu verbessern .

Wirkmechanismus

Target of Action

The primary target of this compound is alcohols . It is used as a silylating agent for the protection of hydroxyl groups . The compound reacts with alcohols to form tert-butyldimethylsilyl ethers , which are more hydrolytically stable .

Mode of Action

The compound interacts with its targets (alcohols) through a process known as silylation . This process involves the replacement of a hydrogen atom in the alcohol with a silyl group, forming a silyl ether . The reaction is catalyzed by dimethylformamide (DMF) .

Biochemical Pathways

The silylation of alcohols leads to the formation of tert-butyldimethylsilyl ethers , which are involved in various biochemical pathways . For instance, these ethers can act as aldol donors and acceptors in the stereocontrolled production of erythrose . They can also facilitate room temperature Cope rearrangements .

Pharmacokinetics

It’s known that the compound isacid-sensitive , which may affect its absorption, distribution, metabolism, and excretion (ADME) properties. The compound’s hydrolytic stability could also influence its bioavailability .

Result of Action

The silylation of alcohols results in the formation of tert-butyldimethylsilyl ethers . These ethers are more hydrolytically stable than the original alcohols . They can also be selectively deprotected back to alcohols under certain conditions .

Action Environment

The action of this compound is influenced by environmental factors such as pH and temperature . The compound is stable to aqueous base, but may be converted back to alcohols under acidic conditions . Its reactivity is also enhanced in the presence of dimethylformamide (DMF) .

Eigenschaften

IUPAC Name |

[tert-butyl(dimethyl)silyl] N-[tert-butyl(dimethyl)silyl]ethanimidate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H33NOSi2/c1-12(15-17(8,9)13(2,3)4)16-18(10,11)14(5,6)7/h1-11H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFPQBAQQJIQJLY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=N[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H33NOSi2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40336118 |

Source

|

| Record name | [tert-butyl(dimethyl)silyl] N-[tert-butyl(dimethyl)silyl]ethanimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40336118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

82112-21-8 |

Source

|

| Record name | [tert-butyl(dimethyl)silyl] N-[tert-butyl(dimethyl)silyl]ethanimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40336118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,O-Bis(tert-butyldimethylsilyl)acetamide [tert-Butyldimethylsilylating Agent] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.